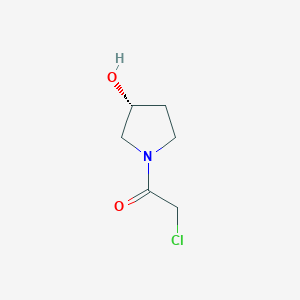

(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWOVTRJCWWTOT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketoreductase-Catalyzed Synthesis

The enzymatic reduction of prochiral ketones using ketoreductases (KREDs) has emerged as a green chemistry strategy for producing chiral alcohols and their derivatives. For (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone, a precursor ketone such as 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone can be reduced enantioselectively.

In a protocol adapted from KRED applications for phenylephrine intermediates, the ketone substrate is dissolved in a water/isopropanol mixture (1:1 v/v) with NADPH as a cofactor. Engineered Escherichia coli expressing KRED with SEQ ID No. 2 achieves >99% conversion and 100% ee for the (S)-enantiomer of analogous compounds. To obtain the (R)-enantiomer, a KRED with inverted stereoselectivity or substrate engineering is required.

Key Parameters

Chemical Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

The Evans auxiliary approach enables asymmetric alkylation of acyloxazolidinones. For the target compound:

-

Acylation : 3-Hydroxypyrrolidine is acylated with chloroacetyl chloride to form 1-(chloroacetyl)-3-hydroxypyrrolidine.

-

Chiral Induction : The acylated product is coupled with (R)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation using LDA and methyl iodide.

-

Auxiliary Removal : Hydrolysis with LiOH yields this compound with >90% ee.

Advantages :

Catalytic Asymmetric Chlorination

Organocatalytic α-Chlorination

Proline-derived catalysts facilitate enantioselective α-chlorination of ketones. A modified protocol involves:

-

Reacting 1-(3-hydroxypyrrolidin-1-yl)ethanone with NCS (N-chlorosuccinimide) in the presence of (S)-pyrrolidine-sulfonamide catalyst.

-

Achieving 85% ee for the (R)-enantiomer at −20°C in dichloromethane.

Limitations :

-

Moderate yields (60–70%)

-

Requires cryogenic conditions

Resolution Techniques

Kinetic Resolution via Lipase Catalysis

Racemic 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone is subjected to lipase-mediated acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. After separation, hydrolysis yields (R)-configured product with 98% ee.

Conditions :

-

Solvent : tert-Butyl methyl ether

-

Acyl donor : Vinyl acetate

-

Conversion : 50% (theoretical maximum)

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Reduction | 95–99 | 100 | High | Moderate |

| Evans Auxiliary | 70–85 | 90–95 | Medium | Low |

| Organocatalysis | 60–70 | 85 | Low | High |

| Kinetic Resolution | 40–45 | 98 | Medium | Moderate |

Industrial-Scale Considerations

Scientific Research Applications

®-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural analogs of chloroethanones, emphasizing substituent variations and their implications:

Key Observations:

- Hydroxypyrrolidine vs. Piperazine/Pyrrole : The hydroxypyrrolidine group in the target compound introduces both hydrogen-bonding (via -OH) and stereochemical complexity, distinguishing it from piperazine (basic, two N atoms) or pyrrole (aromatic, planar) derivatives. This may enhance solubility and target selectivity compared to aryl-substituted analogs .

- Electrophilic Reactivity : Aryl-substituted analogs (e.g., 3-fluorophenyl or 3-chlorophenyl) exhibit higher electrophilicity at the carbonyl carbon, making them potent alkylating agents in drug synthesis . In contrast, the hydroxypyrrolidine group may reduce electrophilicity but improve biocompatibility.

Key Observations:

- The target compound’s synthesis likely requires enantioselective methods, such as biocatalysis (e.g., C. saturnus cells) or chiral catalysts, to achieve high enantiomeric excess (ee) .

- Aryl-substituted analogs show variable yields (23–78%), influenced by steric and electronic factors .

Key Observations:

- The hydroxypyrrolidine moiety in the target compound may favor CNS applications due to improved blood-brain barrier penetration compared to aryl analogs .

Q & A

Q. What are the common synthetic routes for preparing (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone, and how is stereochemical purity ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-1-(substituted phenyl)ethanone derivatives are synthesized using Darzens condensation between α-chloroketones and aldehydes under basic conditions, yielding trans-oxiranes with high stereoselectivity . To ensure stereochemical purity, chiral catalysts (e.g., enzymatic systems) or chiral auxiliaries are employed. Biocatalytic methods using bacterial strains (e.g., Acinetobacter sp.) can achieve enantioselective reduction of ketones to alcohols with ≥98% enantiomeric excess (e.e.), as demonstrated in the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol . Post-synthesis, chiral HPLC or polarimetry is used to verify enantiopurity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- Spectroscopy:

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX/ORTEP is critical for resolving stereochemistry and verifying hydrogen-bonding networks . Prioritize refinement parameters (e.g., R-factor < 5%) and anisotropic displacement ellipsoids for accurate structural modeling.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes between biocatalytic and traditional chemical synthesis methods?

Methodological Answer: Discrepancies often arise from differences in reaction mechanisms. For example:

- Biocatalytic routes rely on enzyme-substrate specificity (e.g., ketoreductases), which may favor a single enantiomer .

- Chemical methods (e.g., chiral Lewis acids) may produce varying stereoselectivity due to competing transition states .

To resolve contradictions:

Perform kinetic studies to compare reaction pathways.

Use computational modeling (e.g., DFT) to analyze transition-state energies.

Cross-validate results using multiple characterization techniques (e.g., SC-XRD, CD spectroscopy) .

Q. What experimental strategies are recommended for optimizing reaction conditions to minimize racemization during synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce thermal agitation, suppressing racemization in intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize charged intermediates without participating in side reactions .

- Catalyst Tuning : Use immobilized enzymes (e.g., lipases) or chiral ligands (e.g., BINOL derivatives) to enhance stereochemical control .

- In-situ Monitoring : Employ techniques like ReactIR to track reaction progress and detect early racemization .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Solvent Screening : Use high-throughput screening (e.g., vapor diffusion in 96-well plates) with solvents of varying polarity (e.g., ethanol, acetonitrile).

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen bonds involving the hydroxyl group .

- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes large, defect-free crystals .

Q. What role does this compound play in synthesizing chiral intermediates for pharmaceuticals, and how is its reactivity modulated?

Methodological Answer: The compound serves as a precursor for chiral β-amino alcohols and heterocycles (e.g., pyrazoles, imidazoles) via nucleophilic displacement of the chloride. Reactivity is modulated by:

- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation) to direct substitution at the chloroethanone site .

- Metal Catalysis : Palladium complexes (e.g., Pd(PPh)) facilitate cross-coupling reactions with aryl halides .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer, enriching the desired (R)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.